molecular formula C16H18N2O5S B6520885 N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-methylethanediamide CAS No. 896326-16-2

N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-methylethanediamide

Cat. No.: B6520885
CAS No.: 896326-16-2
M. Wt: 350.4 g/mol
InChI Key: SARBATRJASEBGT-UHFFFAOYSA-N
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Description

N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-methylethanediamide is a synthetic organic compound characterized by three key structural motifs:

4-Methylbenzenesulfonyl (tosyl) group: A sulfonyl moiety with a para-methyl substituent, influencing steric and electronic properties.

N-Methylethanediamide: A diamide backbone with a methyl substitution, modulating solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-11-5-7-12(8-6-11)24(21,22)14(13-4-3-9-23-13)10-18-16(20)15(19)17-2/h3-9,14H,10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARBATRJASEBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NC)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-methylethanediamide is a complex organic compound notable for its unique structural features, including a furan ring, a sulfonamide group, and an ethyl chain linked to a methylethanediamide backbone. This composition suggests potential biological activities that merit investigation.

Structural Characteristics

The molecular formula of this compound is C16H22N2O3SC_{16}H_{22}N_{2}O_{3}S, and it possesses several functional groups that may influence its biological interactions. The furan moiety is known for its reactivity and ability to participate in various chemical reactions, while the sulfonamide group often contributes to pharmacological properties.

Structural Feature Description
Furan RingProvides unique reactivity and potential interactions with biological targets.
Sulfonamide GroupOften associated with antimicrobial and anti-inflammatory properties.
Ethanediamide BackboneEnhances solubility and bioavailability.

Biological Activity

Despite the absence of extensive dedicated research on this specific compound, similar compounds with related structures have exhibited significant biological activities. The following sections summarize potential activities based on structural analogs.

Anti-inflammatory Effects

Research indicates that sulfonamides can modulate inflammatory responses. The compound's ability to inhibit certain enzymes involved in the inflammatory pathway could position it as a candidate for treating inflammatory diseases.

Anticancer Potential

Compounds with furan rings have been explored for their anticancer properties due to their ability to interact with DNA and inhibit cancer cell proliferation. While direct studies on this compound are lacking, its structural similarities to known anticancer agents warrant further investigation.

The exact mechanism of action for this compound remains largely undefined. However, potential interactions include:

  • Enzyme Inhibition : Similar compounds often inhibit enzymes critical for metabolic processes.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular responses.

Case Studies and Research Findings

Currently, there are no published case studies specifically focusing on this compound. However, ongoing research into structurally similar compounds provides insights into potential biological activities:

  • Analog Study : A study on related sulfonamide compounds demonstrated significant antimicrobial activity against various bacterial strains.
  • Furan Derivative Research : Investigations into furan derivatives have shown promise in inhibiting cancer cell lines, suggesting avenues for further exploration with this compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Key Differences

The following table summarizes critical structural and functional comparisons with similar compounds:

Compound Name Molecular Weight Key Substituents Functional Impact Reference
N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-methylethanediamide (Target Compound) ~386.44 g/mol* - 4-Methylbenzenesulfonyl
- Furan-2-yl
- N-Methylethanediamide
Enhanced lipophilicity (methyl group); potential metabolic stability N/A
N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide ~479.94 g/mol - 4-Chlorobenzenesulfonyl
- 2-Methoxybenzyl
- Furan-2-yl
Increased electron-withdrawing effect (Cl); altered solubility (methoxy group)
N′-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methylethanediamide 386.44 g/mol - 4-(4-Methoxyphenyl)piperazine
- Furan-2-yl
- N-Methylethanediamide
Enhanced solubility (piperazine); potential CNS activity (methoxyphenyl)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 306.73 g/mol - 4-Chloro-2-nitrophenyl
- Methylsulfonyl
High reactivity (nitro group); antimicrobial potential

*Calculated based on analogous compounds in .

Pharmacological and Physicochemical Comparisons

Sulfonyl Group Variations
  • 4-Chlorobenzenesulfonyl () : The chloro substituent increases electrophilicity, which may enhance binding to electron-rich biological targets but reduce metabolic stability .
  • Methylsulfonyl () : Smaller and less sterically hindered, favoring interactions with compact binding pockets (e.g., enzyme active sites) .
Heterocyclic and Backbone Modifications
  • Furan-2-yl vs. Piperazine () : The furan ring’s aromaticity may facilitate π-π stacking in drug-receptor interactions, whereas the piperazine moiety in introduces basicity and solubility, often critical for CNS penetration.
  • N-Methylethanediamide vs. 2-Methoxybenzyl () : The methylethanediamide backbone offers hydrogen-bonding sites for target engagement, while the 2-methoxybenzyl group in adds steric bulk and may influence pharmacokinetic profiles.

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